molecular formula C5H4O2<br>C5H4O2<br>C4H3OCHO B047365 Furfural CAS No. 98-01-1

Furfural

Cat. No. B047365
Key on ui cas rn: 98-01-1
M. Wt: 96.08 g/mol
InChI Key: HYBBIBNJHNGZAN-UHFFFAOYSA-N
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Patent
US09181209B2

Procedure details

In a process disclosed by David J. Medeiros et al. in U.S. Pat. No. 4,533,743, aqueous pentose solution was reacted at high temperature and pressure in the presence of a mineral acid catalyst to maximize furfural yield and selectivity. The process utilized a plug flow reactor and a combination of four conditions: The concentration of pentose in the pentose-aqueous feed solution before entry into the reactor was between 1 and 10 percent by weight of the aqueous solution before the addition of acid; the concentration of the mineral acid in the reactor was between 0.05 and 0.2 normality before entry into the reactor; the reactor was operated at a temperature between 220° C. and 300° C.; and the residence time of the pentose in the reactor was between 0.5 and 100 seconds. The reactor pressure was high enough to prevent vaporization of the aqueous solutions at the high temperatures used, between about 1000 and 2000 psi (6.895 and 13.79 MPa). In one configuration of the process, furfural produced from a xylose stream was separated with a water immiscible extraction solvent. The yield of furfural was 66% after one pass. Because incomplete conversion of the xylose took place, the aqueous solution could be recycled for additional yield. The selectivity of the xylose converted was 73%. Faster flow rates increased selectivity at the expense of lowered conversion, suggesting that maximum yields using multiple cycles would reach 80-85%. In a second configuration, the aqueous xylose solution was mixed with an immiscible solvent, toluene, before reaction. The conversion was 98% and the yield was 71%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([OH:17])[CH:9]([OH:16])[CH:10]([OH:15])[CH:11]([OH:14])[CH:12]=[O:13]>>[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[O:13]=[CH:12][C@@H:11]([C@H:10]([C@@H:9]([CH2:8][OH:17])[OH:16])[OH:15])[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield
ADDITION
Type
ADDITION
Details
before the addition of acid
CUSTOM
Type
CUSTOM
Details
was operated at a temperature between 220° C. and 300° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181209B2

Procedure details

In a process disclosed by David J. Medeiros et al. in U.S. Pat. No. 4,533,743, aqueous pentose solution was reacted at high temperature and pressure in the presence of a mineral acid catalyst to maximize furfural yield and selectivity. The process utilized a plug flow reactor and a combination of four conditions: The concentration of pentose in the pentose-aqueous feed solution before entry into the reactor was between 1 and 10 percent by weight of the aqueous solution before the addition of acid; the concentration of the mineral acid in the reactor was between 0.05 and 0.2 normality before entry into the reactor; the reactor was operated at a temperature between 220° C. and 300° C.; and the residence time of the pentose in the reactor was between 0.5 and 100 seconds. The reactor pressure was high enough to prevent vaporization of the aqueous solutions at the high temperatures used, between about 1000 and 2000 psi (6.895 and 13.79 MPa). In one configuration of the process, furfural produced from a xylose stream was separated with a water immiscible extraction solvent. The yield of furfural was 66% after one pass. Because incomplete conversion of the xylose took place, the aqueous solution could be recycled for additional yield. The selectivity of the xylose converted was 73%. Faster flow rates increased selectivity at the expense of lowered conversion, suggesting that maximum yields using multiple cycles would reach 80-85%. In a second configuration, the aqueous xylose solution was mixed with an immiscible solvent, toluene, before reaction. The conversion was 98% and the yield was 71%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([OH:17])[CH:9]([OH:16])[CH:10]([OH:15])[CH:11]([OH:14])[CH:12]=[O:13]>>[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[O:13]=[CH:12][C@@H:11]([C@H:10]([C@@H:9]([CH2:8][OH:17])[OH:16])[OH:15])[OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(C(C=O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield
ADDITION
Type
ADDITION
Details
before the addition of acid
CUSTOM
Type
CUSTOM
Details
was operated at a temperature between 220° C. and 300° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)=O
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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